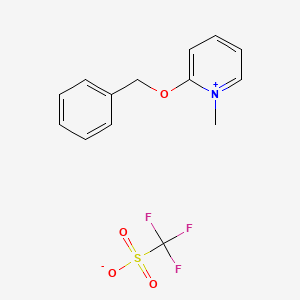

2-Benzyloxy-1-methylpyridinium triflate

Description

Background and Significance as a Benzyl (B1604629) Transfer Reagent

2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt that has emerged as a significant reagent in organic synthesis, primarily for the transfer of a benzyl group to nucleophiles. beilstein-journals.orgnih.govsigmaaldrich.comorganic-chemistry.org Its principal utility lies in its function as a benzylating agent for alcohols and carboxylic acids, allowing for the formation of benzyl ethers and benzyl esters, respectively. beilstein-journals.orgnih.gov The benzyl group is one of the most widely used protecting groups in organic chemistry for hydroxyl and carboxyl functionalities. d-nb.infowikipedia.org

The significance of this compound stems from its ability to operate under mild and nearly neutral thermal conditions. acs.orgorgsyn.org Upon warming, the reagent releases an electrophilic benzyl species, which is then trapped by a nucleophile like an alcohol or a carboxylic acid. beilstein-journals.orgacs.orgacs.org This mechanism avoids the need for the harsh acidic or basic promoters required by many traditional benzylation methods, making it compatible with sensitive and complex molecular substrates. nih.govd-nb.info

A key feature of this reagent is its chemoselectivity. For instance, it can selectively benzylate carboxylic acids in the presence of other sensitive functional groups such as alcohols, phenols, and amides. nih.govorganic-chemistry.orgacs.org This selectivity is often achieved with the assistance of a mild base like triethylamine (B128534), which plays a dual role as both a promoter for esterification and a scavenger to prevent side reactions. nih.govorganic-chemistry.org The reagent is pre-activated, which means it does not require a strong acid or base in the reaction mixture to initiate the benzyl transfer. acs.orgacs.org This property makes it a superior method for the benzylation of substrates for which other common protocols have failed. acs.orgacs.org

The reaction byproducts, such as 2-pyridone and various salts, are typically water-soluble, which simplifies the purification process after the reaction. acs.org The reagent can be prepared and isolated as a crystalline solid that is stable for storage, or it can be generated in situ from 2-benzyloxypyridine and methyl triflate, offering procedural flexibility for chemists. nih.govd-nb.info

Historical Context of Benzylation Methodologies

The introduction of the benzyl group as a protective strategy has historically relied on several foundational methods, each with inherent limitations. The Williamson ether synthesis, a long-standing method, typically involves reacting an alkoxide (formed by deprotonating an alcohol with a strong base like sodium hydride) with a benzyl halide. orgsyn.org While effective, this method's requirement for strongly basic conditions restricts its use with substrates containing base-sensitive functional groups. orgsyn.org

Another widely used method involves benzyl trichloroacetimidate (B1259523), which reacts with alcohols under acidic conditions to form benzyl ethers. beilstein-journals.orgnih.gov This approach circumvents the need for strong bases but is unsuitable for acid-sensitive substrates. beilstein-journals.orgorgsyn.org The activation of benzyl trichloroacetimidate requires an acid catalyst, which can lead to unwanted side reactions or degradation of complex molecules. nih.govd-nb.info

The development of reagents that function under neutral conditions represented a significant advancement in protecting group chemistry. nih.govd-nb.info this compound was designed to address the limitations of these classical methods. acs.org It mirrors the reactivity of acid-activated benzyl trichloroacetimidate but crucially, does not require acidic conditions for activation. beilstein-journals.orgnih.govd-nb.info Instead, it relies on thermal energy to generate the reactive electrophilic benzyl species. orgsyn.org This development provided a valuable tool for organic chemists, enabling the benzylation of intricate and sensitive molecules where traditional methods were incompatible. beilstein-journals.orgd-nb.infoacs.org

Scope and Research Focus of the Outline

This article is strictly focused on the chemical compound this compound within the context of academic research. The content adheres to the specified outline, concentrating on its background and significance as a benzyl transfer reagent and the historical context of benzylation methodologies. The information presented is based on detailed research findings from scientific literature.

The scope of this article is limited to the chemical properties and synthetic applications of the title compound. It does not include any information regarding dosage, administration, safety profiles, or adverse effects. The content is intended to be purely scientific and informative, detailing its role and function in organic chemistry.

Research Findings: Benzylation of Alcohols and Carboxylic Acids

This compound has been shown to be highly effective for the benzylation of a variety of substrates. The following tables summarize representative yields for the formation of benzyl ethers and esters.

Table 1: Benzylation of Representative Alcohols beilstein-journals.orgorgsyn.org Method A involves in situ generation of the reagent from 2-benzyloxypyridine and methyl triflate in toluene (B28343). Method B uses the pre-formed triflate salt in trifluorotoluene.

| Entry | Substrate (Alcohol) | Method | Product (Benzyl Ether) | Yield (%) |

| 1 | Cinnamyl alcohol | A | Cinnamyl benzyl ether | 92 |

| 2 | Cinnamyl alcohol | B | Cinnamyl benzyl ether | 93 |

| 3 | Geraniol | A | Geranyl benzyl ether | 83 |

| 4 | Geraniol | B | Geranyl benzyl ether | 87 |

| 5 | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | A | Methyl (R)-(-)-3-benzyloxy-2-methylpropanoate | 81 |

| 6 | Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | B | Methyl (R)-(-)-3-benzyloxy-2-methylpropanoate | 85 |

Table 2: Benzylation of Representative Carboxylic Acids acs.orgorganic-chemistry.org Reactions were typically conducted using the triflate salt and triethylamine in trifluorotoluene at 83 °C.

| Entry | Substrate (Carboxylic Acid) | Product (Benzyl Ester) | Yield (%) |

| 1 | 4-Pentynoic acid | Benzyl 4-pentynoate | 81 |

| 2 | Cinnamic acid | Benzyl cinnamate | 98 |

| 3 | Phenylpropiolic acid | Benzyl phenylpropiolate | 94 |

| 4 | 4-Nitrobenzoic acid | Benzyl 4-nitrobenzoate | 98 |

| 5 | N-Boc-Alanine | N-Boc-Alanine benzyl ester | 85 |

| 6 | Cyclopropanecarboxylic acid | Benzyl cyclopropanecarboxylate | 98 |

| 7 | N-Boc-Serine | N-Boc-Serine benzyl ester | 91 |

Propriétés

IUPAC Name |

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXHYQYOPHEFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468711 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882980-43-0 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Protocols for 2 Benzyloxy 1 Methylpyridinium Triflate

Optimization of Synthetic Conditions

The efficiency of the synthesis and application of 2-benzyloxy-1-methylpyridinium triflate is highly dependent on the reaction conditions, with the choice of solvent being a key factor.

The choice of solvent can significantly impact the outcome of benzylation reactions using this compound, whether it is pre-formed or generated in situ.

Toluene (B28343) : This is a suitable solvent for many applications of the in situ protocol, particularly for the benzylation of various functionalized alcohols. nih.govbeilstein-journals.org It is a cost-effective and common laboratory solvent.

Trifluorotoluene (PhCF₃) : This solvent is generally preferred and has been shown to be uniquely effective in certain cases where toluene fails to provide the desired product. nih.govbeilstein-journals.org For the benzylation of carboxylic acids to form benzyl (B1604629) esters, trifluorotoluene is an efficient medium when the reaction is mediated by triethylamine (B128534). organic-chemistry.orgacs.org The reactions are typically heated to around 83 °C. organic-chemistry.orgacs.org

Other Solvents : For specific applications like the synthesis of benzyl esters, other solvents such as N,N-dimethylformamide (DMF) and trichloroethylene (B50587) (TCE) have also been used successfully. acs.orgacs.org

The following table summarizes the results for the benzylation of representative alcohols using either the in situ method in toluene (Method A) or the pre-formed reagent in trifluorotoluene (Method B). nih.gov

| Entry | Alcohol Substrate | Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Monoglyme | A | Benzyl-O-Monoglyme | 93 |

| 2 | Monoglyme | B | Benzyl-O-Monoglyme | 84 |

| 3 | Roche Ester | A | Benzyl-O-Roche Ester | 79 |

| 4 | Roche Ester | B | Benzyl-O-Roche Ester | 79 |

Method A: In situ formation of the reagent: 1.0 equiv alcohol, 2.0 equiv 2-benzyloxypyridine, 2.0 equiv MgO, toluene, mix at 0 °C, then add 2.0 equiv MeOTf, then heat mixture at 90 °C for 24 h. nih.govMethod B: Pre-formed reagent: 1.0 equiv alcohol, 2.0 equiv of pre-formed this compound, 2.0 equiv MgO, trifluorotoluene, 85 °C, 24 h. nih.gov

Temperature and Reaction Time Parameters

The utility of this compound as a benzylating agent is evident in its application for the synthesis of benzyl esters and ethers. The operational temperature and reaction duration are critical parameters that have been investigated to optimize reaction outcomes, ensuring high yields and minimizing side-product formation. Research findings have delineated specific conditions for two primary synthetic approaches: one utilizing the pre-formed pyridinium (B92312) salt and another where the active reagent is generated in situ.

For the benzylation of carboxylic acids to their corresponding benzyl esters using pre-formed this compound, a common protocol involves heating the reaction mixture. organic-chemistry.orgacs.org In a typical procedure, the reaction is conducted at a temperature of 83 °C. organic-chemistry.orgacs.org This thermal condition is maintained for a period of 24 hours (or 1 day) to drive the reaction to completion. acs.org These parameters have been successfully applied to a range of carboxylic acid substrates, including those with sensitive functional groups, highlighting the mild nature of the protocol. organic-chemistry.org The choice of solvent, such as trifluorotoluene, is also a key aspect of this methodology, working in concert with the specified temperature and time. organic-chemistry.org

An alternative and convenient methodology involves the in situ formation of the active this compound from 2-benzyloxypyridine and a methylating agent like methyl triflate. beilstein-journals.orgnih.govd-nb.info This approach also relies on carefully controlled temperature and reaction time. The initial step of N-methylation is often performed at a low temperature, such as 0 °C. beilstein-journals.orgnih.govd-nb.info Following the addition of the methylating agent, the reaction mixture is gradually warmed to room temperature and then heated to a higher temperature to effect the benzylation. beilstein-journals.orgnih.govd-nb.info

For the synthesis of both benzyl ethers and esters via this in situ method, the mixture is typically heated to 90 °C. beilstein-journals.orgnih.govd-nb.info This temperature is maintained for 24 hours to ensure efficient conversion to the desired product. beilstein-journals.orgnih.govd-nb.info Another established protocol using a pre-formed salt for the synthesis of benzyl ethers specifies a reaction temperature of 85 °C for 24 hours. d-nb.info The consistency in the reaction time across these methods suggests that a 24-hour period is generally sufficient for achieving high yields.

The selection of a specific temperature, whether it be 83 °C, 85 °C, or 90 °C, is often dependent on the specific substrate, the chosen solvent (e.g., toluene or trifluorotoluene), and whether the pre-formed salt or the in situ generation method is employed. beilstein-journals.orgd-nb.info

The following tables summarize the temperature and reaction time parameters found in the literature for reactions utilizing this compound.

Table 1: Reaction Conditions for Benzylation using Pre-formed this compound

| Application | Temperature (°C) | Reaction Time (hours) | Solvent | Ref. |

| Benzyl Ester Synthesis | 83 | 24 | Trifluorotoluene | organic-chemistry.orgacs.org |

| Benzyl Ether Synthesis | 85 | 24 | Trifluorotoluene | d-nb.info |

Table 2: Reaction Conditions for Benzylation using in situ Generated this compound

| Application | Initial Temp. (°C) | Final Temp. (°C) | Reaction Time (hours) | Solvent | Ref. |

| Benzyl Ether Synthesis | 0 | 90 | 24 | Toluene | beilstein-journals.orgnih.govd-nb.info |

| Benzyl Ester Synthesis | 0 | 90 | 24 | Toluene | nih.govd-nb.info |

Mechanistic Investigations of 2 Benzyloxy 1 Methylpyridinium Triflate Reactivity

Proposed Reaction Pathways

The reactivity of 2-benzyloxy-1-methylpyridinium triflate is centered around its ability to generate a highly reactive electrophilic benzyl (B1604629) species. The prevailing mechanistic hypothesis involves a pathway that has characteristics of a first-order nucleophilic substitution (SN1).

SN1-like Mechanism and Benzyl Cation Formation

The core of the proposed mechanism is the thermal decomposition of this compound to form a benzyl cation and 1-methyl-2-pyridone. This dissociation is the rate-determining step, a hallmark of an SN1-type reaction. The resulting benzyl cation is a powerful electrophile that is readily attacked by a nucleophile present in the reaction mixture.

The stability of the benzyl cation, which is resonance-stabilized, makes its formation a plausible intermediate in the reaction sequence. This carbocation can then react with various nucleophiles, such as carboxylic acids or alcohols, to yield the corresponding benzylated products. It has been noted that the benzyl cation is gradually generated during the thermal activation of the reagent, which then reacts with available nucleophiles. nih.gov

Role of Thermal Ionization in Electrophilic Species Generation

Unlike many other benzylating agents that require acidic or basic promoters to initiate the reaction, this compound is activated by heat. nih.govbeilstein-journals.org Thermal energy is sufficient to induce the cleavage of the carbon-oxygen bond between the benzyl group and the pyridinium (B92312) ring, leading to the formation of the electrophilic benzyl species. nih.govbeilstein-journals.org This thermal ionization is a key feature of the reagent's reactivity profile, allowing for benzylation reactions to be carried out under neutral or near-neutral conditions. nih.govresearchgate.net The choice of solvent can influence the efficiency of this process, with trifluorotoluene often being a preferred solvent for these reactions. organic-chemistry.org

Evidence from Mechanistic Probes

Several experimental observations provide evidence to support the proposed SN1-like mechanism and the intermediacy of a benzyl cation.

Observation of Friedel-Crafts Alkylation Byproducts

The generation of a free benzyl cation can lead to side reactions, particularly in the presence of aromatic solvents. One such side reaction is Friedel-Crafts alkylation, where the benzyl cation acts as an electrophile and attacks the aromatic ring of the solvent or other aromatic compounds present in the reaction mixture. The observation of such byproducts, while often minor, is a strong indicator of a free carbocation intermediate.

Furthermore, trapping experiments with nucleophilic aromatic compounds have provided compelling evidence. For instance, the reaction of this compound with N,N-dimethylaniline did not yield the expected product of electrophilic aromatic substitution. Instead, an N-methyl to benzyl exchange was observed, which suggests that the amine trapped the putative phenylcarbenium (benzyl cation) species. researchgate.net Another byproduct that can form is dibenzyl ether, which likely arises from the reaction of the benzyl cation with any adventitious moisture or with the benzyl alcohol that can be generated in situ. organic-chemistry.org

Kinetic Studies and Reaction Order Analysis

While detailed kinetic studies and reaction order analyses for the benzylation reactions of this compound are not extensively reported in the literature, the proposed SN1-like mechanism implies a first-order dependence on the concentration of the pyridinium salt and a zero-order dependence on the concentration of the nucleophile. This is because the rate-determining step is the unimolecular dissociation of the reagent to form the benzyl cation.

The reaction rate is expected to be influenced by factors that stabilize the benzyl cation intermediate and the transition state leading to its formation. The use of polar solvents can facilitate the ionization step, thereby increasing the reaction rate. Microwave-assisted heating has also been shown to significantly reduce reaction times, from hours to minutes, while maintaining good to excellent yields, which is consistent with efficient thermal activation. nih.govnih.gov

Comparison with Related Benzyl Transfer Reagents

The reactivity of this compound is often compared to that of other benzyl transfer reagents, most notably benzyl trichloroacetimidate (B1259523). Both reagents are capable of benzylating a wide range of nucleophiles under relatively mild conditions.

A key difference lies in their mode of activation. Benzyl trichloroacetimidate typically requires a Lewis or Brønsted acid catalyst to activate the imidate for nucleophilic attack. beilstein-journals.org In contrast, this compound is pre-activated by N-methylation and only requires thermal energy to release the electrophilic benzyl species. nih.govbeilstein-journals.org This allows for benzylation reactions to be performed under neutral conditions, which is a significant advantage when working with acid-sensitive substrates. beilstein-journals.org The in-situ formation of this compound from 2-benzyloxypyridine and methyl triflate is considered analogous to the N-protonation that activates benzyl trichloroacetimidate. nih.govbeilstein-journals.org

Analogies with Benzyl Trichloroacetimidate Reactivity

A significant body of research highlights the analogy between the reactivity of this compound and benzyl trichloroacetimidate. beilstein-journals.orgnih.gov Both reagents are effective sources of an electrophilic benzyl group for the protection of alcohols and other nucleophiles. beilstein-journals.orgnih.gov However, the crucial difference lies in their activation requirements.

Benzyl trichloroacetimidate requires acidic conditions to protonate the nitrogen atom of the imidate, thereby generating a reactive intermediate for benzyl transfer. beilstein-journals.orgnih.gov In contrast, this compound is a pre-activated, neutral organic salt that does not necessitate an acidic promoter. beilstein-journals.orgnih.gov This allows for benzylation reactions to be conducted under milder, near-neutral conditions, which is a significant advantage when working with acid-sensitive substrates. beilstein-journals.orgnih.govresearchgate.net

The proposed mechanism for benzylation using this compound involves the thermal release of an electrophilic benzyl species. beilstein-journals.orgorganic-chemistry.org This is thought to proceed through an SN1-like pathway where the pyridinium salt dissociates to form a relatively stable benzyl carbocation, which is then trapped by a nucleophile such as an alcohol. orgsyn.org This mechanistic pathway is similar to that of activated benzyl trichloroacetimidate.

| Feature | This compound | Benzyl Trichloroacetimidate |

|---|---|---|

| Activation Requirement | Thermal, no acid required | Acid catalysis (protonation) |

| Reaction Conditions | Mild, near-neutral | Acidic |

| Substrate Compatibility | Suitable for acid-sensitive substrates | Limited by acid sensitivity of the substrate |

| Nature of Reagent | Pre-activated, neutral salt | Requires in situ activation |

Distinctive Activation Modes (N-Alkylation vs. N-Protonation)

The fundamental difference in the activation of this compound and benzyl trichloroacetimidate lies in the method of rendering the benzyloxy group a better leaving group.

N-Alkylation: The activation of the precursor, 2-benzyloxypyridine, to form the reactive triflate salt is achieved through N-alkylation. beilstein-journals.orgnih.gov Typically, methyl triflate is used to methylate the nitrogen atom of the pyridine (B92270) ring. beilstein-journals.org This N-methylation converts the pyridine into a pyridinium, which is a much better leaving group. The resulting this compound is a stable, isolable salt that can be used directly as a benzylating agent. beilstein-journals.orgresearchgate.net This in situ generation of the active reagent from 2-benzyloxypyridine and methyl triflate provides a convenient and efficient protocol. beilstein-journals.orgnih.gov

N-Protonation: In contrast, benzyl trichloroacetimidate is activated by N-protonation. The addition of a Brønsted or Lewis acid leads to the protonation of the imino nitrogen. This enhances the leaving group ability of the trichloroacetamide (B1219227) moiety, facilitating the release of the benzyl cation for subsequent reaction with a nucleophile. beilstein-journals.org

The reliance on N-alkylation for the activation of 2-benzyloxypyridine is a key feature that distinguishes its chemistry. It allows for the generation of a powerful electrophile under neutral conditions, thereby broadening the scope of its application in the synthesis of complex molecules sensitive to acidic environments. beilstein-journals.orgnih.gov

| Reagent Precursor | Activation Method | Activating Agent | Resulting Active Species |

|---|---|---|---|

| 2-Benzyloxypyridine | N-Alkylation | Methyl triflate | This compound |

| Benzyl alcohol + Trichloroacetonitrile | N-Protonation | Acid (e.g., TfOH) | Protonated benzyl trichloroacetimidate |

Applications in Organic Synthesis and Functional Group Transformations

Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate serves as a powerful and versatile reagent for the benzylation of alcohols. This stable, crystalline salt offers a mild and effective method for introducing the benzyl (B1604629) protecting group, a mainstay in multistep organic synthesis. The reaction typically proceeds by warming a solution of the alcohol and the pyridinium (B92312) salt, often in the presence of a non-nucleophilic acid scavenger like magnesium oxide. This methodology avoids the harsh acidic or basic conditions required by traditional benzylation methods, such as the Williamson ether synthesis or the use of benzyl trichloroacetimidate (B1259523), making it compatible with sensitive substrates. d-nb.inforesearchgate.net

The reagent can be prepared in advance or generated in situ by the N-methylation of 2-benzyloxypyridine with methyl triflate. beilstein-journals.orgresearchgate.net The in situ protocol is particularly convenient, as the methylation of the pyridine (B92270) nitrogen is generally faster than the methylation of the alcohol substrate. researchgate.net Solvents such as toluene (B28343) and trifluorotoluene are commonly employed for these reactions. beilstein-journals.orgresearchgate.net

Scope and Substrate Generality

The utility of this compound extends to a broad spectrum of alcohol substrates, encompassing primary, secondary, and to a limited extent, tertiary alcohols.

Primary alcohols readily undergo benzylation with this compound, affording the corresponding benzyl ethers in good to excellent yields. The reaction demonstrates broad functional group tolerance, a critical feature for applications in the synthesis of complex molecules.

Table 1: Benzylation of Various Primary Alcohols

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-Phenyl-1-propanol | 1-Benzyloxy-3-phenylpropane | 95 |

| Geraniol | O-Benzylgeraniol | 85 |

| Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | Methyl (R)-3-(benzyloxy)-2-methylpropanoate | 91 |

This table presents a selection of primary alcohols that have been successfully benzylated using this compound, showcasing the high efficiency of the reaction for this class of substrates.

Secondary alcohols are also effectively benzylated using this reagent. The reaction generally proceeds smoothly, providing the desired benzyl ethers in high yields. This capability is crucial for the protection of hydroxyl groups in a wide array of intermediates in organic synthesis.

Table 2: Benzylation of Representative Secondary Alcohols

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Phenylethanol | 1-Phenylethyl benzyl ether | 88 |

| (-)-Menthol | O-Benzylmenthol | 84 |

| Diethyl (S)-malate | Diethyl (S)-2-(benzyloxy)succinate | 82 |

This table highlights the successful benzylation of various secondary alcohols, demonstrating the versatility of this compound.

The benzylation of tertiary alcohols using this compound presents more challenges. While the reaction can proceed, it is often accompanied by a competing E1-like elimination side reaction, leading to the formation of alkenes. The outcome is highly dependent on the structure of the tertiary alcohol. beilstein-journals.org For substrates where the resulting alkene is highly substituted and therefore thermodynamically favored, elimination becomes a more significant pathway.

For instance, the benzylation of 1-adamantanol, a tertiary alcohol that cannot undergo elimination, proceeds in a modest yield. In contrast, tertiary alcohols prone to elimination provide variable and often lower yields of the desired benzyl ether. beilstein-journals.org

Table 3: Benzylation of Tertiary Alcohols

| Substrate | Product | Yield (%) | Notes |

|---|---|---|---|

| 1-Adamantanol | 1-(Benzyloxy)adamantane | 40 | Elimination is not possible. |

| tert-Butanol | tert-Butyl benzyl ether | Low | Significant elimination occurs. |

This table illustrates the variable success in the benzylation of tertiary alcohols, highlighting the competing elimination pathway.

Chemoselectivity in Poly-functionalized Substrates

A significant advantage of using this compound is its high degree of chemoselectivity. In the presence of multiple functional groups, the reagent can selectively benzylate alcohols over other potentially reactive moieties. For example, in the presence of a carboxylic acid, the selective benzylation of an alcohol can be achieved by carrying out the reaction under neutral conditions with an acid scavenger like magnesium oxide. Conversely, the benzylation of carboxylic acids can be favored by the addition of a non-nucleophilic base such as triethylamine (B128534), which activates the carboxylic acid towards esterification while leaving alcohol and phenol (B47542) groups intact. organic-chemistry.orgorgsyn.orgnih.gov This differential reactivity allows for the strategic protection of specific functional groups within a complex molecule.

The mild reaction conditions also ensure the preservation of other sensitive functionalities. For instance, the benzylation of N-Boc-serine proceeds to give the corresponding benzyl ester without affecting the Boc-protecting group or the free hydroxyl group. organic-chemistry.org

Stereochemical Outcomes in Chiral Alcohol Benzylation

The benzylation of chiral alcohols using this compound generally proceeds with retention of stereochemistry at the carbinol center. The mild, non-acidic and non-basic nature of the reaction conditions minimizes the risk of epimerization or racemization.

A notable example is the benzylation of methyl (R)-(-)-3-hydroxy-2-methylpropanoate, which affords the corresponding benzyl ether in high yield with no reported loss of stereochemical integrity. orgsyn.org Similarly, the benzylation of the chiral secondary alcohol (-)-menthol proceeds efficiently without affecting the stereocenters.

This stereospecificity is a critical attribute for the application of this reagent in the synthesis of enantiomerically pure natural products and pharmaceuticals, where the preservation of stereochemistry is paramount. The reaction mechanism is believed to involve the formation of a benzyl cation, which is then trapped by the alcohol nucleophile. The reaction environment appears to favor a front-side attack or a rapid collapse of a tight ion pair, leading to the observed retention of configuration.

Esterification of Carboxylic Acids

The conversion of carboxylic acids to their corresponding benzyl esters is a common and crucial step in multistep organic synthesis, primarily for protecting the carboxyl group. acs.org this compound serves as an effective pre-activated benzyl transfer agent for this purpose, reacting chemoselectively with carboxylic acids in the presence of other sensitive functionalities. acs.orgdaneshyari.com The reaction is believed to proceed through a thermal activation of the pyridinium salt, which generates a highly electrophilic benzyl species that is subsequently trapped by a carboxylate. acs.org

The esterification of carboxylic acids using this compound is effectively mediated by the use of a base. nih.govacs.org Extensive studies have been conducted to optimize the reaction conditions. The choice of base is critical for high efficiency and selectivity.

In a key study using benzoic acid as the model substrate, several bases were screened. organic-chemistry.org While bases like potassium carbonate (K₂CO₃) were effective, triethylamine (Et₃N) was identified as the optimal base, as it completely suppressed the formation of side products such as dibenzyl ether. organic-chemistry.org It is postulated that triethylamine plays a dual role: it acts as a promoter by forming an acid-base complex with the carboxylic acid, and as a scavenger that quenches excess electrophilic benzyl species, thereby preventing side reactions. organic-chemistry.orgacs.orgnih.gov

The standard reaction is typically conducted by heating a mixture of the pyridinium triflate, the carboxylic acid, and triethylamine in a suitable solvent. acs.org Solvents such as trifluorotoluene (PhCF₃), trichloroethylene (B50587) (TCE), or dimethylformamide (DMF) are commonly used, with the reaction mixture heated to 83 °C for approximately 24 hours to achieve high yields. organic-chemistry.orgacs.org

Table 1: Optimization of Base for the Benzylation of Benzoic Acid

| Entry | Base | Yield of Benzyl Benzoate (%) |

|---|---|---|

| 1 | K₂CO₃ | >95 |

| 2 | Et₃N | >95 |

| 3 | None | <5 |

Data sourced from studies on the optimization of reaction conditions. organic-chemistry.org

A significant advantage of using this compound is its high degree of functional group tolerance, which allows for the selective benzylation of carboxylic acids in complex molecules. organic-chemistry.orgorganic-chemistry.org The mild reaction conditions, facilitated by triethylamine, ensure that other sensitive functional groups remain unaffected. nih.govorganic-chemistry.org

The method is compatible with a wide array of functionalities, including alcohols, phenols, amides, protected amines, and acetals. organic-chemistry.orgacs.org This chemoselectivity is a notable feature, as traditional benzylation methods can often lead to undesired reactions with such groups. researchgate.net For instance, even in substrates containing a free hydroxyl group, such as in N-Boc-serine, the reaction proceeds to form the benzyl ester exclusively, with no competing formation of a benzyl ether. acs.org The reaction also tolerates various structural motifs in the carboxylic acid, including alkyl, aryl, vinyl, and alkynyl groups, all of which provide benzyl esters in excellent yields. orgsyn.org

Table 2: Benzylation of Various Carboxylic Acids

| Entry | Carboxylic Acid | Functional Groups Present | Yield (%) |

|---|---|---|---|

| 1 | Pyrrole-2-carboxylic acid | Heterocycle | 86 |

| 2 | N-Boc-Alanine | Amide, carbamate | 85 |

| 3 | N-Boc-Serine | Amide, carbamate, primary alcohol | 91 |

| 4 | Aspirin | Ester, aromatic ring | 98 |

Yields reported for benzylation using this compound and Et₃N. organic-chemistry.orgacs.org

The high functional group tolerance and mild conditions associated with this compound make it an ideal reagent for the synthesis of complex and sensitive benzyl esters, such as those derived from amino acids and sugars. acs.orgnih.gov Benzyl esters are particularly valuable as protecting groups in peptide synthesis because they can be cleaved under neutral conditions via catalytic hydrogenolysis. acs.org

The protocol has been successfully applied to N-Boc-protected amino acids like alanine (B10760859) and serine, affording the corresponding benzyl esters in high yields (85% and 91%, respectively) without affecting the protecting group or other functionalities. acs.org Similarly, the method is compatible with sugar derivatives, enabling the protection of carboxylic acid groups within intricate carbohydrate structures. organic-chemistry.orgnih.gov This capability underscores the reagent's utility in the synthesis of complex biomolecules and natural products. researchgate.net

Table 3: Synthesis of Complex Benzyl Esters

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Boc-Alanine | N-Boc-Ala-OBn | 85 |

| N-Boc-Serine | N-Boc-Ser-OBn | 91 |

Data from the esterification of amino acid derivatives. acs.org

Arylmethyl Ether Synthesis Beyond Benzyl

The synthetic methodology developed for benzyl group transfer has been extended to other related arylmethyl protecting groups, demonstrating the versatility of the activated pyridinium salt strategy.

Derivatives of this compound have been designed to transfer other valuable arylmethyl groups. For example, a related system using 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) allows for the synthesis of p-methoxybenzyl (PMB) ethers. orgsyn.orgresearchgate.net The reactive lepidinium intermediate is generated in situ and transfers the PMB group to alcohols under mild conditions, typically at room temperature. orgsyn.org Similarly, the synthesis of halobenzyl ethers has been successfully demonstrated, suggesting that the observations made for benzyl ether synthesis are broadly applicable to other substituted arylmethyl groups. researchgate.net These extensions provide access to a range of protecting groups with different cleavage properties, enhancing the toolkit available for synthetic chemists.

The pyridinium salt strategy has also been adapted for allyl group transfers. 2-Allyloxy-1-methylpyridinium triflate, generated in situ from 2-allyloxypyridine (B1265830) and methyl triflate, serves as an effective reagent for the conversion of carboxylic acids into allyl esters. orgsyn.orgdaneshyari.com

Interestingly, the optimal conditions for this allyl transfer differ from those for benzylation. While triethylamine is the preferred base for benzyl ester formation, it is not very efficient for the allylation reaction. orgsyn.org Instead, a more reactive base, potassium carbonate (K₂CO₃), is required for the allyl transfer to proceed efficiently. orgsyn.orgdaneshyari.com The reaction times for allylation are also significantly shorter (1-2 hours) compared to the 24 hours often required for benzylation. orgsyn.org This suggests that the mechanism for allyl transfer may be more dependent on the nucleophile and less Sₙ1-like than the benzyl transfer. orgsyn.org This method provides a valuable and mild option for the synthesis of allyl esters, which are important intermediates in organic synthesis. daneshyari.comresearchgate.net

Other Electrophilic Substitution Reactions

While this compound is well-regarded for its ability to benzylate alcohols and carboxylic acids, its nature as a source of an electrophilic benzyl species suggests its potential utility in other electrophilic substitution reactions. This section explores its application in reactions with electron-rich aromatic systems and in the N-benzylation of amines.

Reactions with Electron-Rich Arenes

The generation of a benzyl cation or a related electrophilic benzyl species from this compound upon heating suggests its potential as a reagent for Friedel-Crafts type benzylation of electron-rich arenes. In theory, the electrophilic benzyl moiety could be attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond and a diarylmethane derivative. This would be analogous to classical Friedel-Crafts alkylations.

However, a review of the available scientific literature does not provide specific examples or detailed studies of this compound being employed for the direct C-benzylation of electron-rich arenes. It is plausible that for substrates that also contain other nucleophilic sites, such as heteroatoms, the reaction at those sites is kinetically or thermodynamically favored over aromatic substitution. For instance, in the case of N,N-dimethylaniline, reaction occurs at the N-methyl group rather than on the aromatic ring. researchgate.net This suggests that the activation barrier for N-benzylation is lower than that for the electrophilic attack on the aromatic ring in this specific case.

Further research is required to fully explore the scope and limitations of this compound as a reagent for the benzylation of arenes and to determine the reaction conditions that might favor this transformation.

N-Benzylation of Amines (e.g., N-methyl to benzyl exchange)

The electrophilic benzyl species generated from this compound is reactive towards nucleophilic nitrogen atoms, enabling the N-benzylation of amines. A notable and specific application is the N-methyl to benzyl exchange reaction.

In a documented instance, the reaction of this compound with N,N-dimethylaniline did not yield the expected product of electrophilic aromatic substitution on the aniline (B41778) ring. researchgate.net Instead, the reaction proceeded via an N-methyl to benzyl exchange, affording N-benzyl-N-methylaniline. researchgate.net This transformation highlights the ability of the reagent to act as a benzylating agent for tertiary amines, leading to the cleavage of a methyl group and the concurrent formation of a new N-benzyl bond. This reactivity suggests that the amine functionality can effectively trap the electrophilic benzyl species released upon thermal activation of the pyridinium triflate. researchgate.net

This chemoselective N-benzylation in the presence of a potentially reactive aromatic ring underscores the reagent's utility for specific functional group transformations. The mild and nearly neutral conditions associated with the use of this compound are a key advantage in such protocols. researchgate.net

Table 1: Example of N-Methyl to Benzyl Exchange using this compound

| Substrate | Reagent | Product | Reference |

| N,N-Dimethylaniline | This compound | N-Benzyl-N-methylaniline | researchgate.net |

Advanced Methodologies and Reaction Enhancements

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and its application to benzyl-transfer reactions using 2-Benzyloxy-1-methylpyridinium triflate has proven highly effective. rsc.orgnih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and efficiently, leading to significant improvements over conventional heating methods. biotage.com

A primary advantage of MAOS is the dramatic reduction in reaction times. chemicaljournals.comresearchgate.net Benzylation reactions with this compound that typically require several hours under conventional thermal conditions can be completed in just minutes with microwave heating, while maintaining good to excellent yields. rsc.orgnih.govrsc.org For instance, a standard protocol using an oil bath might involve heating at approximately 83°C for 24 hours. rsc.org In contrast, a microwave-assisted protocol can achieve the desired transformation at 120°C in only 20 minutes. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzylation

| Parameter | Conventional Heating | Microwave Heating (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 24 h) | Minutes (e.g., 20 min) | rsc.org |

| Temperature | ~83 °C | ~120 °C (in sealed vessel) | rsc.org |

| Yield | Good to Excellent | Good to Excellent | rsc.orgrsc.org |

The ability to heat reaction mixtures in sealed vessels above the solvent's boiling point is a key feature of dedicated microwave reactors, facilitating process intensification. rsc.org This capability allows for higher reaction temperatures and consequently faster rates, which is particularly beneficial for the benzylation of high-value or complex substrates. rsc.orgresearchgate.net The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying purification and improving reproducibility. chemicaljournals.com These factors make MAOS an attractive methodology for optimizing reaction protocols in both academic and industrial settings, where speed and efficiency are paramount. biotage.comresearchgate.net

Role of Solvents in Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that influences the rate, yield, and selectivity of reactions involving this compound.

In protocols for benzyl-transfer reactions, both toluene (B28343) and trifluorotoluene (PhCF₃) have been utilized. organic-chemistry.orgresearchgate.net Trifluorotoluene is often preferred for several reasons. It is an effective solvent for esterification reactions using this compound, with reactions proceeding efficiently at 83°C. organic-chemistry.org Trifluorotoluene has a boiling point of 102°C, which is slightly lower than that of toluene (111°C), but its polarity and coordinating properties can be advantageous. rsc.orgwikipedia.org It is considered a useful alternative to dichloromethane (B109758), sharing a similar dielectric constant, which indicates comparable solvating properties for certain reaction types. wikipedia.org The choice between these solvents can impact reaction performance, and trifluorotoluene has been highlighted as a suitable medium for these benzylation reactions. organic-chemistry.orgresearchgate.net

Solvent polarity plays a crucial role in the efficiency of glycosylation and other reactions. scholaris.ca Solvents with different polarities can affect reaction rates and stereoselectivity by influencing the stability of charged intermediates and the conformation of transition states. scholaris.ca Trifluorotoluene, with a dipole moment of 2.86 D, is more polar than toluene (0.36 D) and even dichloromethane (1.89 D). wikipedia.org This higher polarity can be beneficial in MAOS, where polar molecules interact more effectively with the microwave irradiation to generate heat. rsc.org In glycosylation reactions, the nature of the solvent can dictate the stereochemical outcome, with different solvents favoring the formation of either α- or β-linkages through mechanisms like nitrile participation or by altering the location of counterions. scholaris.ca

Catalyst and Additive Effects

The performance of this compound can be significantly modified by the presence of catalysts and additives. These substances can promote the desired reaction, suppress side reactions, and influence selectivity.

In the synthesis of benzyl (B1604629) esters from carboxylic acids, triethylamine (B128534) (Et₃N) serves a crucial dual role as both a reaction promoter and an acid scavenger. organic-chemistry.orgnih.govacs.org It facilitates the esterification while preventing side reactions, such as the formation of dibenzyl ether. organic-chemistry.org Screening of various bases, including potassium carbonate (K₂CO₃), identified triethylamine as the most effective, completely eliminating the formation of side products. organic-chemistry.org This highlights the importance of selecting an appropriate additive to ensure high selectivity and yield.

In other contexts, such as glycosylation reactions, additives like triphenylphosphine (B44618) oxide (TPPO) have been shown to influence stereoselectivity. nih.gov While not always directly involving this compound, these studies demonstrate a broader principle: additives can interact with reaction intermediates to direct the stereochemical outcome, for example, by favoring the formation of 1,2-cis-glycosides. nih.gov Similarly, the use of an acid scavenger like magnesium oxide (MgO) was part of an original, more general protocol for benzylation reactions with this reagent. rsc.org

Table 2: Common Additives and Their Roles

| Additive | Function | Reaction Type | Reference |

|---|---|---|---|

| Triethylamine (Et₃N) | Promoter and acid scavenger | Benzyl ester synthesis | organic-chemistry.orgnih.gov |

| Potassium Carbonate (K₂CO₃) | Base/Promoter | Benzyl ester synthesis | organic-chemistry.org |

| Magnesium Oxide (MgO) | Acid scavenger | Benzylation of alcohols | rsc.org |

Acid Scavengers (e.g., Magnesium Oxide, Triethylamine)

Acid scavengers are crucial additives incorporated into chemical reactions to neutralize acidic impurities or byproducts. lohtragon.com In reactions involving this compound, acidic species can arise, potentially leading to unwanted side reactions or degradation of sensitive substrates. The choice of scavenger depends on the specific transformation being carried out, such as the synthesis of benzyl ethers versus benzyl esters.

Magnesium Oxide (MgO)

Magnesium oxide is an effective heterogeneous acid scavenger used in the synthesis of benzyl ethers. jayamchemicals.comakrochem.com It is particularly useful in protocols where the active benzylating agent, this compound, is generated in situ from 2-benzyloxypyridine and methyl triflate in the presence of an alcohol. nih.govd-nb.info In this procedure, a mixture of the alcohol substrate, 2-benzyloxypyridine, and magnesium oxide in a solvent like toluene is treated with methyl triflate. nih.govd-nb.info The reaction is typically heated to drive the benzylation to completion. nih.govorgsyn.org The use of MgO is advantageous as it is a solid, easily removable by filtration, and compatible with the neutral conditions required for many complex and acid-sensitive substrates. d-nb.infobeilstein-journals.org

Research has demonstrated that this in situ method using magnesium oxide provides good to excellent yields for the benzylation of a variety of functionalized alcohols. nih.gov

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | Benzyl cinnamyl ether | 85 |

| Geraniol | Benzyl geranyl ether | 78 |

| Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | Methyl (R)-3-(benzyloxy)-2-methylpropanoate | 82 |

| Diethylene glycol monomethyl ether | 1-(Benzyloxy)-5-methoxy-3-oxapentane | 88 |

Triethylamine (Et₃N)

Triethylamine is a widely used homogeneous base that serves as an exceptionally effective acid scavenger in the synthesis of benzyl esters from carboxylic acids using this compound. nih.goviroamine.comresearchgate.net Studies have shown that triethylamine plays a dual role in these reactions; it acts as a promoter for the esterification and as a scavenger for the triflic acid byproduct that is implicitly generated. nih.govorganic-chemistry.orgacs.orgresearchgate.net This dual function is critical for achieving high yields and preventing side reactions, ensuring the selective benzylation of the carboxylic acid group even in the presence of other sensitive functionalities like alcohols, phenols, and amides. organic-chemistry.orgacs.orgsigmaaldrich.com

The optimization of the benzylation of benzoic acid showed that while the reaction can proceed without an external base, the addition of triethylamine completely suppresses the formation of side products and maximizes the yield of benzyl benzoate. organic-chemistry.org The reaction is typically conducted by heating a mixture of the carboxylic acid, this compound, and triethylamine in a suitable solvent such as trifluorotoluene. organic-chemistry.org

| Base (Acid Scavenger) | Yield of Benzyl Benzoate (%) | Yield of Dibenzyl Ether (Side Product) (%) |

|---|---|---|

| None | 65 | 23 |

| 2,6-Lutidine | 72 | 13 |

| Potassium Carbonate (K₂CO₃) | 85 | 7 |

| Triethylamine (Et₃N) | 98 | 0 |

The use of triethylamine is particularly advantageous for protecting carboxyl groups in complex molecules like amino acids and sugar derivatives during multi-step syntheses due to the mild and nearly neutral reaction conditions. organic-chemistry.orgresearchgate.net

Phase Transfer Catalysts (e.g., Crown Ethers)

Phase transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. numberanalytics.comnumberanalytics.com Phase transfer catalysts, such as crown ethers, work by transporting a reactant from one phase into the other where the reaction can occur. numberanalytics.comrsc.org

Crown Ethers

Crown ethers are macrocyclic polyethers that can form stable complexes with cations, effectively solubilizing them in organic solvents. numberanalytics.com This property makes them excellent phase transfer catalysts. numberanalytics.comrsc.org In the context of the synthesis involving this compound, the utility of crown ethers is demonstrated in the preparation of its precursor, 2-benzyloxypyridine. nih.govd-nb.info

The synthesis of 2-benzyloxypyridine can be achieved by the reaction of benzyl alcohol with 2-chloropyridine (B119429) in the presence of solid potassium hydroxide (B78521). d-nb.info Early protocols for this synthesis included 18-crown-6 (B118740) to facilitate the reaction. d-nb.info The crown ether complexes the potassium ion (K⁺) from potassium hydroxide, increasing the effective reactivity of the hydroxide anion in the organic toluene phase, thereby promoting the nucleophilic substitution on 2-chloropyridine. numberanalytics.comrasayanjournal.co.in

Computational Chemistry and Molecular Modeling Studies

Mechanistic Insights from Theoretical Calculations

The benzylation reactions employing 2-Benzyloxy-1-methylpyridinium triflate are proposed to proceed through an S_N1-like mechanism. orgsyn.org This pathway involves the thermal ionization of the reagent to generate a reactive benzyl (B1604629) cation (phenylcarbenium species) and the neutral byproduct, 2-pyridone. orgsyn.orgbeilstein-journals.org This electrophilic benzyl species is then intercepted by a nucleophile, such as an alcohol or a carboxylic acid, to form the corresponding benzyl ether or ester. orgsyn.orgorganic-chemistry.org

The formation of the benzyl cation is considered the rate-determining step, and this process is facilitated by warming the reaction mixture. beilstein-journals.org The nearly neutral conditions of this reaction are a significant advantage, as they avoid the need for strong acids or bases that can be incompatible with sensitive functional groups. orgsyn.orgbeilstein-journals.org The triflate anion is a very stable leaving group, which facilitates the formation of the carbocation intermediate.

While detailed Density Functional Theory (DFT) calculations or other high-level computational studies specifically mapping the reaction coordinate for this compound are not extensively reported in the provided literature, the proposed S_N1-like mechanism is well-supported by experimental observations of its reactivity with various nucleophiles. orgsyn.org The reagent's ability to benzylâte sterically hindered alcohols, for which other protocols may be unsuccessful, is consistent with the intermediacy of a highly reactive, non-sterically demanding electrophile like the benzyl cation. beilstein-journals.org

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in benzylation reactions can be effectively controlled by the choice of base, a feature that can be rationalized through mechanistic understanding. orgsyn.org This allows for the chemoselective benzylation of one functional group in the presence of another.

For instance, in the presence of a carboxylic acid and an alcohol, the choice of an appropriate base directs the benzylation to the desired functional group. Triethylamine (B128534) (Et₃N) is the optimal base for the efficient esterification of carboxylic acids. orgsyn.orgorganic-chemistry.org It is postulated that triethylamine serves a dual role: it deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, and it also acts as a scavenger for any excess benzyl electrophile, preventing side reactions. organic-chemistry.org This allows for the selective benzylation of carboxylic acids even in the presence of alcohol or amide functionalities. orgsyn.orgorganic-chemistry.org

Conversely, for the benzylation of alcohols, magnesium oxide (MgO) is the preferred base. orgsyn.org This allows for the chemoselective formation of benzyl ethers in the presence of carboxylic acids. The different outcomes based on the choice of base are summarized in the table below.

| Target Functional Group | Optimal Base | Outcome |

| Carboxylic Acid | Triethylamine (Et₃N) | Selective formation of benzyl ester |

| Alcohol | Magnesium Oxide (MgO) | Selective formation of benzyl ether |

This predictable selectivity makes this compound a valuable reagent in the synthesis of complex molecules with multiple functional groups. organic-chemistry.org

Conformational Analysis of the Compound and Intermediates

The reactivity of the reagent is primarily dictated by the stability of the cation and its propensity to release the benzyl cation. The key intermediate in the proposed mechanism is the planar benzyl cation. The pyridinium (B92312) portion of the molecule acts as a carrier for the benzyl group and becomes the stable, neutral 2-pyridone molecule after the reaction.

While specific computational studies on the conformational landscape of the 2-benzyloxy-1-methylpyridinium cation are lacking, computational methods like molecular mechanics and DFT are generally employed for such analyses. nih.govnih.gov These methods could, in principle, be used to investigate the rotational barriers around the C-O and N-C bonds in the cation and to understand the preferred three-dimensional arrangement of the benzyloxy and methyl groups relative to the pyridinium ring. Such an analysis would provide deeper insight into the energetics of the ion pair and the initial steps of the thermal decomposition leading to the benzyl cation.

Spectroscopic Analysis and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. In the context of 2-Benzyloxy-1-methylpyridinium triflate, both ¹H and ¹³C NMR have been employed to confirm its structure and to study the mechanisms of reactions in which it participates.

Research has detailed the synthesis and characterization of this compound. While specific NMR data for the compound is not extensively tabulated in all publications, the analysis of related structures and reaction products provides insight into its spectroscopic properties. For instance, in the benzylation of alcohols, ¹H NMR spectroscopy is used to monitor the reaction's progress by observing the disappearance of the alcohol's characteristic signals and the appearance of the benzyl (B1604629) ether product's signals.

¹H and ¹³C NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinium-H | 8.8-7.8 (m) | 146-128 |

| Benzyl-CH₂ | 5.8 (s) | 72 |

| Phenyl-H | 7.5-7.3 (m) | 134-128 |

| Methyl-H | 4.2 (s) | 45 |

| Triflate-CF₃ | - | 120 (q, J = 320 Hz) |

Note: The data presented is a representative compilation from various sources and may vary depending on the solvent and experimental conditions.

Mechanistic studies have proposed that the benzylation of alcohols using this compound proceeds through an Sₙ1-like pathway. This involves the thermal ionization of the reagent to form a reactive benzyl cation intermediate, which is then trapped by the alcohol. NMR spectroscopy has been crucial in supporting this proposed mechanism by identifying the final benzylated products and by-products, thereby helping to understand the reaction's chemoselectivity.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and formula of compounds and for monitoring the progress of chemical reactions. High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of the 2-benzyloxy-1-methylpyridinium cation.

In a detailed synthetic procedure, the high-resolution mass spectrum of the 2-benzyloxy-1-methylpyridinium cation (the cationic part of the title compound) was reported. The experimentally found mass-to-charge ratio (m/z) for the cation C₁₃H₁₄NO⁺ was 200.1070, which is in close agreement with the calculated value of 200.1075. beilstein-journals.org This data provides strong evidence for the structure of the cation.

Mass spectrometry can also be employed for the online monitoring of reactions involving this compound. nih.govresearchgate.netrsc.orgnih.gov By continuously introducing a small sample of the reaction mixture into the mass spectrometer, the consumption of reactants and the formation of products and intermediates can be tracked in real-time. For example, in a benzylation reaction, the intensity of the ion corresponding to the starting alcohol would decrease over time, while the intensity of the ion for the benzylated product would increase.

Hypothetical Reaction Monitoring using Mass Spectrometry

| Time (minutes) | Relative Intensity of Reactant (Alcohol) | Relative Intensity of Product (Benzyl Ether) |

| 0 | 100% | 0% |

| 10 | 75% | 25% |

| 30 | 30% | 70% |

| 60 | 5% | 95% |

| 120 | <1% | >99% |

This type of data allows for the optimization of reaction conditions such as temperature and reaction time to maximize the yield of the desired product.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups.

The presence of the aromatic rings (phenyl and pyridinium) would give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O ether linkage of the benzyloxy group would be expected to show a strong absorption band in the 1250-1050 cm⁻¹ range. The triflate anion (CF₃SO₃⁻) has very strong, characteristic absorption bands for the S=O and C-F bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (CH₃, CH₂) | 3000-2850 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| S=O stretch (Triflate) | 1280-1240 | Strong |

| C-O stretch (Ether) | 1250-1050 | Strong |

| C-F stretch (Triflate) | 1170-1140 | Strong |

These characteristic bands can be used to confirm the presence of the key functional groups within the molecule and to assess the purity of the synthesized compound. For instance, the absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the absence of alcohol impurities.

Broader Context of Pyridinium Triflates in Organic Chemistry

Pyridinium (B92312) Salts as Versatile Reagents

The reactivity of the pyridine (B92270) ring can be significantly enhanced through N-alkylation or N-acylation, which transforms the neutral pyridine into a positively charged pyridinium salt. mdpi.com This activation renders the ring susceptible to nucleophilic attack, making pyridinium salts valuable electrophilic partners in a variety of chemical transformations. rsc.org

The introduction of fluorine into organic molecules is of immense importance in medicinal and agrochemical chemistry. worktribe.com N-Fluoropyridinium salts are a class of electrophilic fluorinating reagents that offer significant advantages in terms of stability, selectivity, and ease of handling compared to earlier reagents like elemental fluorine. worktribe.comnih.gov

In the 1980s, a series of stable N-fluoropyridinium triflates were developed, which could be synthesized with either electron-donating or electron-withdrawing groups on the pyridine ring. nih.gov These non-hygroscopic, thermally stable crystalline salts proved to be highly effective for the fluorination of a wide array of nucleophiles, including aromatics, carbanions, silyl (B83357) enol ethers, and sulfides, under mild conditions. nih.govgoogle.com The reactivity of these reagents can be tuned by altering the substituents on the pyridine ring; for instance, adding an electron-withdrawing group increases the fluorinating power. worktribe.com N-Fluoropyridinium triflate and its derivatives are not only sources of "F+" but can also act as one-electron oxidants. wikipedia.orgorganic-chemistry.org

Table 1: Fluorination of Anisole with Various N-Fluoropyridinium Triflates

| Reagent | Product Distribution (ortho:meta:para) | Total Yield (%) |

|---|---|---|

| N-Fluoro-2,4,6-trimethylpyridinium triflate | 83:1:16 | 89 |

| N-Fluoropyridinium triflate | 78:2:20 | 52 |

| N-Fluoro-3,5-dichloropyridinium triflate | 73:3:24 | 76 |

Data sourced from studies on the fluorination of anisole, demonstrating the efficacy of N-fluoropyridinium triflates. worktribe.com

Pyridinium triflates can also function as powerful catalysts in organic reactions. One notable example is their use in silylation reactions, which are crucial for the protection of functional groups like alcohols. nih.gov A highly efficient method for the silylation of sterically hindered alcohols was developed using a silylbenzamide (Si-BEZA) reagent in conjunction with a catalytic amount of pyridinium triflate. nih.gov

More recently, metal triflates, such as zinc triflate (Zn(OTf)₂), have been employed as catalysts for the dehydrogenative silylation of N-heteroarenes, including pyridine itself. acs.org In this process, the Lewis acidic zinc center is believed to interact with a silane (B1218182) to generate a pyridinium silyl cation and a zinc hydride species, which then proceed through a 1,4- or 1,2-hydrosilylation pathway to afford the silylated pyridine products. acs.org

Dearomatization reactions are powerful tools for converting flat, aromatic compounds into complex, three-dimensional structures, which are highly valuable in medicinal chemistry. chemistryviews.org Pyridinium salts are excellent substrates for such transformations. By activating the pyridine ring, the salt becomes susceptible to nucleophilic attack, leading to the formation of non-aromatic dihydropyridine (B1217469) derivatives. mdpi.com

A range of nucleophiles, including organozinc reagents and silicon nucleophiles, have been successfully employed in these reactions. mdpi.comchemistryviews.org The regioselectivity of the nucleophilic attack (at the C2, C4, or C6 position) can be controlled by the substituents on the pyridine ring and the nitrogen atom. mdpi.com Furthermore, the use of chiral catalysts, such as copper complexes with chiral ligands, has enabled the development of highly regio- and enantioselective dearomatization processes, yielding chiral dihydropyridines and piperidines. chemistryviews.orgacs.org

Design and Development of New Reagents

The versatility of pyridinium salts has spurred significant research into the design and development of new reagents with tailored properties. By systematically modifying the structure of the pyridinium cation, chemists can fine-tune its reactivity and selectivity for specific applications. researchgate.netresearchgate.net

The reactivity and selectivity of pyridinium salts can be precisely controlled by altering their substitution patterns. nih.gov For example, in the nucleophilic arylation of pyridines, the nature of the N-substituent on the pyridinium salt plays a critical role in directing the site of functionalization. nih.gov Similarly, in the formation of β-lactones catalyzed by Al(Salen)-pyridinium complexes, substituents on the pyridinium rings were investigated to enhance catalyst efficiency, although NBO calculations suggested that the effect was not simply due to changes in the effective charge of the heterocycle. nih.gov The strategic placement of electron-donating or electron-withdrawing groups, or sterically bulky substituents, can influence the electrophilicity of the pyridine ring and direct the outcome of a reaction. nih.govnih.gov

An innovative class of reagents developed from pyridinium salts are the bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates, also known as pyridinium ketene (B1206846) hemiaminals. nih.govresearchgate.net These compounds are particularly useful for the synthesis of 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

These reagents facilitate unusually mild nucleophilic aromatic substitution (SNAr) reactions with amine nucleophiles at room temperature, avoiding the need for transition-metal catalysts or harsh conditions. nih.govacs.org The N-(1-ethoxyvinyl) group serves a dual purpose: it acts as an SNAr-activating group and as a protecting group for the pyridine nitrogen, which can later be cleaved under various conditions. nih.govresearchgate.net This development showcases how the fundamental reactivity of pyridinium salts can be harnessed to create sophisticated and practical synthetic tools. researchgate.net

Applications in Medicinal Chemistry and Agrochemicals

The unique properties of 2-benzyloxy-1-methylpyridinium triflate make it particularly suitable for the synthesis of complex, high-value molecules often found in medicinal chemistry and potentially in the agrochemical sector. Its ability to chemoselectively protect specific functional groups is crucial in multi-step synthetic pathways.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

The benzyl (B1604629) group is one of the most common protecting groups in organic synthesis, especially in the preparation of pharmaceuticals and natural products. orgsyn.orgnih.gov It is valued for its general stability and the variety of methods available for its removal, such as catalytic hydrogenolysis. wikipedia.org this compound provides a mild and highly selective method for introducing this critical protecting group.

A key application is the chemoselective benzylation of carboxylic acids to form benzyl esters. Research has shown that in the presence of triethylamine (B128534), this compound reacts with carboxylic acids in high yields, while leaving other sensitive functional groups like alcohols, phenols, and amides unaffected. orgsyn.orgorganic-chemistry.orgnih.gov This selectivity is highly advantageous in the synthesis of complex molecules such as protected amino acids and sugar derivatives, which are fundamental building blocks for many drug candidates. orgsyn.orgnih.gov For example, N-Boc-protected serine, which contains both a carboxylic acid and a free alcohol, can be converted to its benzyl ester in 91% yield with no competing benzylation of the alcohol group. orgsyn.org

The utility of this reagent is highlighted in the total synthesis of complex natural products with potential therapeutic value. While specific, direct use in a named, commercial drug's synthesis is not widely documented in publicly available literature, its application in the synthesis of bioactive natural products serves as a strong indicator of its potential.

Detailed research findings have demonstrated the effectiveness of this compound for the benzylation of various substrates relevant to pharmaceutical synthesis. The reaction conditions are generally mild, involving heating the substrate with the reagent in a suitable solvent. orgsyn.org

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzoic Acid | Benzyl benzoate | 95 | Et3N, PhCF3, 83°C, 1 day |

| Cyclopropanecarboxylic Acid | Benzyl cyclopropanecarboxylate | 98 | Et3N, PhCF3, 83°C, 1 day |

| N-Boc-Alanine | N-Boc-Alanine benzyl ester | 85 | Et3N, PhCF3, 83°C, 1 day |

| N-Boc-Serine | N-Boc-Serine benzyl ester | 91 | Et3N, PhCF3, 83°C, 1 day |

| Nicotinic Acid | Benzyl nicotinate | 81 | Et3N, DMF, 83°C, 1 day |

Role in Crop Protection Chemical Synthesis

While the application of this compound is well-established in the context of general organic and medicinal chemistry, its specific, documented use in the synthesis of commercial crop protection chemicals (e.g., herbicides, insecticides, or fungicides) is not prevalent in available scientific literature and patents. Pyridine-based compounds are known to be crucial in the agrochemical industry, forming the core of many active ingredients. nih.gov

However, the fundamental reactions enabled by this reagent—namely the formation of benzyl ethers and esters—are highly relevant to the synthesis of complex agrochemicals. Benzyl groups serve as important protecting groups or are integral parts of the final molecular structure in this field as well. wikipedia.org The ability to perform benzylations under neutral conditions on molecules with multiple functional groups is a significant advantage that could, in principle, be applied to the synthesis of novel agrochemical candidates. For instance, many modern fungicides and insecticides feature complex heterocyclic systems that could be sensitive to the harsh conditions of traditional benzylation methods.

Although direct examples are scarce, the principles of its reactivity suggest a potential role. The synthesis of many agrochemicals involves multi-step pathways where selective protection of hydroxyl or carboxyl groups is necessary. mdpi.com The mild conditions offered by pyridinium triflate reagents could streamline such syntheses, potentially improving yields and reducing side products. For instance, patent literature describes the synthesis of agrochemical intermediates where leaving groups like halides or sulfonates (such as triflate) are used in coupling reactions, indicating the relevance of this class of chemistry in the field. googleapis.com Given the advantages of this compound, it represents a valuable tool that could be leveraged by synthetic chemists in the agrochemical industry for the development of new and complex active ingredients, even if specific industrial applications are not yet widely reported.

Q & A

Q. What are the standard reaction conditions for synthesizing benzyl ethers using 2-Benzyloxy-1-methylpyridinium triflate?

The reagent is typically activated by warming (40–80°C) in aprotic solvents such as toluene or trifluorotoluene. Triethylamine (Et₃N) is often added to mediate the reaction, acting as both a promoter and a scavenger of triflic acid generated in situ. Yields range from 70% to 95% for primary and secondary alcohols, with minimal interference from sensitive functional groups like phenols or amides .

Q. How does this compound compare to traditional benzylating agents (e.g., benzyl halides or trichloroacetimidates)?

Unlike benzyl halides (which require strong bases) or benzyl trichloroacetimidates (which need acidic conditions), this reagent operates under near-neutral pH. This avoids side reactions in acid/base-sensitive substrates, making it ideal for protecting alcohols in complex molecules like polyols or chiral intermediates .

Q. What analytical techniques are recommended for monitoring benzylation reactions with this reagent?

Thin-layer chromatography (TLC) and ¹H NMR are commonly used to track reaction progress. The disappearance of the alcohol proton signal (δ ~1–5 ppm) and the appearance of benzyl ether protons (δ ~4.5–5.0 ppm) are key indicators. Mass spectrometry can confirm product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for sterically hindered or tertiary alcohols?

Steric hindrance may reduce yields. Strategies include:

- Increasing reaction temperature (up to 100°C) to enhance electrophilicity.

- Using trifluorotoluene as a solvent to improve solubility of bulky substrates.

- Prolonging reaction time (24–48 hours) . Example : Benzylation of a hindered secondary alcohol in a tartrate derivative achieved 75% yield under extended heating (60°C, 24 h) .

Q. What mechanistic insights explain the dual role of triethylamine in these reactions?

Et₃N facilitates the release of the benzyl group by deprotonating the intermediate pyridinium species. Simultaneously, it scavenges triflic acid (a strong acid), preventing acid-catalyzed side reactions (e.g., decomposition of acid-labile protecting groups) .

Q. Are there contradictions in reported yields or substrate compatibility? How can these be resolved?

Some studies report lower yields (<50%) for highly electron-deficient alcohols (e.g., nitro-substituted substrates). This may arise from reduced nucleophilicity of the alcohol. Pre-activation strategies, such as using a catalytic Brønsted acid, can improve reactivity in such cases .

Methodological Recommendations

- Sensitive Substrates : For chiral or acid-labile alcohols, use Et₃N (2–3 equiv) and monitor pH to maintain neutrality .

- Scale-Up : The reagent is stable and crystalline, enabling easy storage and precise stoichiometric use in multi-step syntheses .

- Troubleshooting Low Yields : If reactions stall, consider adding a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro